K579

Description

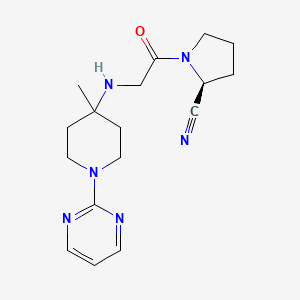

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O/c1-17(21-13-15(24)23-9-2-4-14(23)12-18)5-10-22(11-6-17)16-19-7-3-8-20-16/h3,7-8,14,21H,2,4-6,9-11,13H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERPHRNGJBSFAP-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCCC3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCC[C@H]3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431306 | |

| Record name | UNII-74P4VV90RU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440100-64-1 | |

| Record name | K-579 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440100641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-74P4VV90RU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K-579 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74P4VV90RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide: Structure Elucidation of 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)-

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the structure elucidation of the chemical entity identified as 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)-, a known Dipeptidyl Peptidase IV (DPP-IV) inhibitor. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data and protocols specifically for the structure elucidation of this compound, also known as K-579, are not publicly available.

This guide will, therefore, present the established chemical identity of the compound based on publicly accessible database information and provide a hypothetical framework for its structure elucidation. This framework is based on standard analytical techniques employed in the pharmaceutical sciences for the characterization of small molecules.

Chemical Identity and Properties

Based on available information, the fundamental details of the compound are as follows:

| Property | Value | Source |

| IUPAC Name | (2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile | [1] |

| Molecular Formula | C17H24N6O | [1] |

| Molecular Weight | 328.4 g/mol | [1] |

| Synonyms | K-579, DPP IV Inhibitor K 579 | [1] |

| InChIKey | JERPHRNGJBSFAP-AWEZNQCLSA-N | [1] |

| SMILES | CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCC[C@H]3C#N | [1] |

Hypothetical Structure Elucidation Workflow

The definitive structure confirmation of a novel synthetic compound like 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)- would typically involve a multi-pronged analytical approach. The following sections outline the probable experimental protocols.

Synthesis

While a specific, detailed synthesis protocol for this exact molecule is not available in the searched literature, the synthesis of similar pyrrolidine-based DPP-IV inhibitors often involves a multi-step process. A plausible synthetic route could involve the coupling of three key fragments:

-

A protected 2-cyanopyrrolidine moiety.

-

An N-acetyl group, likely introduced as a chloroacetyl derivative.

-

The 4-methyl-1-(2-pyrimidinyl)-4-piperidinamine side chain.

The final step would likely be a nucleophilic substitution reaction where the amino group of the piperidinyl fragment displaces the chlorine on the acetyl group attached to the pyrrolidine ring.

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A full suite of NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule.

Hypothetical ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | d | 2H | Pyrimidinyl protons |

| ~6.6 | t | 1H | Pyrimidinyl proton |

| ~4.8 | m | 1H | Pyrrolidine α-proton to nitrile |

| ~4.0-3.5 | m | 4H | Piperidinyl protons adjacent to N |

| ~3.4 | s | 2H | Acetyl CH₂ |

| ~2.5-1.8 | m | 8H | Pyrrolidine and Piperidinyl protons |

| ~1.2 | s | 3H | Methyl group on piperidine |

Hypothetical ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Amide carbonyl |

| ~162 | Pyrimidinyl carbons |

| ~158 | Pyrimidinyl carbon |

| ~118 | Nitrile carbon |

| ~110 | Pyrimidinyl carbon |

| ~60 | Piperidinyl quaternary carbon |

| ~50-40 | Piperidinyl and Pyrrolidine carbons |

| ~48 | Acetyl CH₂ |

| ~30-20 | Pyrrolidine and Piperidinyl carbons |

| ~25 | Methyl carbon |

Experimental Protocol for NMR: A sample of the purified compound (~5-10 mg) would be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure.

Hypothetical Mass Spectrometry Data:

| m/z | Ion |

| 329.21 | [M+H]⁺ |

| 351.19 | [M+Na]⁺ |

Experimental Protocol for MS: High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer would be employed. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Chromatographic Purity

The purity of the compound would be assessed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol for HPLC: A reversed-phase C18 column would be used with a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid. Detection would be performed using a UV detector at a wavelength where the pyrimidine chromophore absorbs (e.g., ~260 nm). A purity of >95% would be expected for a reference standard.

Signaling Pathway and Experimental Workflow Visualization

As a DPP-IV inhibitor, this compound is involved in the incretin pathway. The following diagrams illustrate the logical structure of the molecule and a hypothetical workflow for its structure elucidation.

Caption: Molecular substructures of the target compound.

Caption: Hypothetical workflow for structure elucidation.

Conclusion

While the chemical identity of 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)- is established in public databases, a comprehensive, publicly available dataset for its structure elucidation is currently lacking. This guide has provided the known information and a standard, hypothetical workflow that would be employed to definitively characterize this molecule. For researchers actively working with this compound, it is recommended to perform the described analytical experiments to confirm its structure and purity independently.

References

An In-depth Technical Guide on the Mechanism of Action of K-579 in DPP-4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-579, chemically identified as (S)-1-[4-methyl-1-(2-pyrimidinyl)-4-piperidylamino]acetyl-2-pyrrolidinecarbonitrile, is a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] DPP-4 inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. They function by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This guide provides a comprehensive overview of the mechanism of action of K-579, including its binding kinetics, the role of its active metabolites, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: DPP-4 Inhibition

The primary mechanism of action of K-579 is the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that is widely distributed throughout the body and exists in both a membrane-bound and a soluble form. Its primary physiological role in glucose homeostasis is the rapid inactivation of incretin hormones.

By inhibiting DPP-4, K-579 prevents the breakdown of GLP-1 and GIP, leading to increased circulating levels of their active forms.[2] This enhancement of incretin levels results in several beneficial downstream effects for glycemic control:

-

Glucose-Dependent Insulin Secretion: Increased active GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means that insulin secretion is augmented primarily when blood glucose levels are elevated, reducing the risk of hypoglycemia.

-

Suppression of Glucagon Secretion: Elevated incretin levels also suppress the secretion of glucagon from pancreatic α-cells. Glucagon is a hormone that raises blood glucose levels by promoting hepatic glucose production.

-

Delayed Gastric Emptying: GLP-1 is known to slow the rate of gastric emptying, which helps to reduce postprandial glucose excursions.

Signaling Pathway of DPP-4 Inhibition by K-579

Figure 1: Signaling pathway of DPP-4 inhibition by K-579.

Binding Kinetics and Potency

K-579 is characterized as a slow-binding inhibitor of DPP-4.[1][2] This property, combined with its high potency, contributes to its long duration of action.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for K-579 against DPP-4 from various species are summarized in the table below.

| Species | IC50 (nM) |

| Rat | 3 |

| Dog | 5 |

| Human | 8 |

| Monkey | 8 |

| Data sourced from Creative Enzymes.[3] |

Role of Active Metabolites

A key feature of the extended pharmacological effect of K-579 is the formation of active metabolites. While K-579 itself is rapidly eliminated from the plasma in rats, its metabolites also possess DPP-4 inhibitory activity.[1] Studies have shown that the bile collected from rats treated with K-579 exhibits potent and delayed inhibitory activity on plasma DPP-4.[1] This suggests that K-579's active metabolites undergo enterohepatic circulation, which contributes to the sustained inhibition of DPP-4 in vivo and its long-acting hypoglycemic effect.[4]

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize the activity of K-579.

In Vitro DPP-4 Inhibition Assay

This assay is used to determine the potency of K-579 in inhibiting DPP-4 activity.

Principle: The assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, typically Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The cleavage of this substrate by DPP-4 releases the fluorescent AMC molecule, and the rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor like K-579 will reduce the rate of AMC release.

Materials:

-

Recombinant DPP-4 enzyme (human, rat, etc.)

-

DPP-4 substrate (Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

K-579 at various concentrations

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare a series of dilutions of K-579 in the assay buffer.

-

In a 96-well plate, add the DPP-4 enzyme solution to each well.

-

Add the different concentrations of K-579 to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at regular intervals using a plate reader.

-

Calculate the initial reaction rates (V) for each concentration of K-579.

-

Plot the percentage of inhibition against the logarithm of the K-579 concentration to determine the IC50 value.

Figure 2: Workflow for an in vitro DPP-4 inhibition assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

This test is used to evaluate the effect of K-579 on glucose tolerance in animal models.

Principle: The OGTT measures the body's ability to clear a glucose load from the bloodstream. In this test, an oral dose of glucose is administered to fasted animals, and blood glucose levels are monitored over time. Pre-treatment with K-579 is expected to improve glucose tolerance, resulting in a smaller increase and faster clearance of blood glucose compared to control animals.

Materials:

-

Animal models (e.g., Wistar rats, Zucker fatty rats)

-

K-579 solution for oral administration

-

Glucose solution for oral gavage (e.g., 2 g/kg body weight)

-

Blood glucose meter and test strips

-

Equipment for blood collection (e.g., lancets, capillaries)

Procedure:

-

Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

Record the baseline body weight of each animal.

-

Administer K-579 or vehicle control orally at a specified time before the glucose challenge (e.g., 30-60 minutes).

-

At time 0, collect a baseline blood sample from the tail vein to measure the initial blood glucose level.

-

Immediately after the baseline blood collection, administer the glucose solution via oral gavage.

-

Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose administration.

-

Measure the blood glucose concentration at each time point.

-

Plot the blood glucose concentration against time for both the K-579 treated and control groups.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

Figure 3: Workflow for an in vivo oral glucose tolerance test.

Off-Target Effects

While K-579 is a potent DPP-4 inhibitor, some research has explored its potential for off-target activity. A computational and in vitro study has suggested that K-579 may also inhibit phosphoinositide-specific phospholipase C (PI-PLC) at nanomolar concentrations.[5] Further investigation is required to understand the clinical relevance of this finding.

Conclusion

K-579 is a highly potent, slow-binding DPP-4 inhibitor with a long duration of action. Its mechanism of action involves the inhibition of DPP-4, leading to increased levels of active incretin hormones, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release. The sustained hypoglycemic effect of K-579 is attributed to both its slow-binding kinetics and the presence of active metabolites that undergo enterohepatic circulation. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of K-579 and other DPP-4 inhibitors. Further research into its molecular interactions with the DPP-4 active site and a comprehensive characterization of its pharmacokinetic profile would provide a more complete understanding of this promising therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. K579, a slow-binding inhibitor of dipeptidyl peptidase IV, is a long-acting hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DPP IV-Inhibitor, K 579 - Creative Enzymes [de.creative-enzymes.com]

- 4. researchgate.net [researchgate.net]

- 5. The dipeptidyl peptidase IV inhibitors vildagliptin and K-579 inhibit a phospholipase C: a case of promiscuous scaffolds in proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile (Omarigliptin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile, also known as Omarigliptin (MK-3102), is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Developed by Merck & Co., it is a long-acting oral antidiabetic agent designed for the once-weekly treatment of type 2 diabetes mellitus.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and key experimental data related to Omarigliptin.

Chemical and Physical Properties

Omarigliptin is a white, crystalline material.[1] Its chemical structure and key identifiers are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | (2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile[4] |

| Synonyms | Omarigliptin, MK-3102, K-579[2][4] |

| CAS Number | 1226781-44-7[2] |

| Molecular Formula | C₁₇H₂₄N₆O[4] |

| Molar Mass | 398.43 g·mol⁻¹[2] |

| Physical Property | Value |

| Melting Point | 176.0 °C |

| Glass Transition Temperature | 58 °C (amorphous) |

| pKa Values | 3.5 and 7.1 |

| Aqueous Solubility | 7.1 mg/mL (pH 2), 8.7 mg/mL (pH 6), 3.1 mg/mL (pH 8) |

Mechanism of Action: DPP-4 Inhibition

Omarigliptin is a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5] By inhibiting DPP-4, Omarigliptin increases the circulating levels of active GLP-1 and GIP.[2][5] This leads to several downstream effects that contribute to improved glycemic control:

-

Increased Insulin Secretion: Enhanced GLP-1 and GIP levels stimulate the pancreas to release more insulin in a glucose-dependent manner.[2][3]

-

Suppressed Glucagon Release: Increased incretin levels also inhibit the release of glucagon from pancreatic alpha cells, which in turn reduces hepatic glucose production.[2][5]

-

Delayed Gastric Emptying: GLP-1 is known to slow the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose excursions.[2]

The signaling pathway illustrating the mechanism of action of Omarigliptin is depicted below.

Caption: Signaling pathway of Omarigliptin's mechanism of action.

In Vitro Pharmacology

Omarigliptin is a highly potent and selective inhibitor of DPP-4. Its in vitro inhibitory activity and selectivity against other proteases are summarized below.

| Parameter | Value | Comparison |

| DPP-4 IC₅₀ | 1.6 nM | More potent than Sitagliptin (IC₅₀ = 18 nM) |

| DPP-4 Kᵢ | 0.8 nM | - |

| Selectivity | > 67 µM against QPP, FAP, PEP, DPP8, and DPP9 | Highly selective |

| Ion Channel Activity | IC₅₀ > 30 µM at IKr, Caᵥ1.2, and Naᵥ1.5 | Weak activity |

Pharmacokinetics

Preclinical studies in rats and dogs have demonstrated that Omarigliptin has a favorable pharmacokinetic profile, characterized by low clearance and a long half-life, supporting its potential for once-weekly dosing in humans.

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |

| Rat | 1.1 | 0.8 - 1.3 | 11 | ~100 |

| Dog | 0.9 | 0.8 - 1.3 | 22 | ~100 |

In clinical studies, Omarigliptin exhibits a biphasic pharmacokinetic profile with a terminal half-life of approximately 120 hours, confirming its suitability for once-weekly administration.

Experimental Protocols

DPP-4 Inhibition Assay

The following protocol is a representative method for determining the in vitro potency of a DPP-4 inhibitor like Omarigliptin using a fluorometric assay.

Objective: To determine the IC₅₀ value of Omarigliptin against recombinant human DPP-4 enzyme.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Omarigliptin (test compound)

-

Sitagliptin (positive control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Omarigliptin in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the Omarigliptin stock solution in assay buffer to create a range of test concentrations.

-

In a 96-well plate, add the diluted Omarigliptin solutions, a positive control (Sitagliptin), and a vehicle control (assay buffer with DMSO).

-

Add the recombinant human DPP-4 enzyme to each well (except for the blank wells).

-

Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) in kinetic mode for 15-30 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of Omarigliptin.

-

Plot the percentage of DPP-4 inhibition against the logarithm of the Omarigliptin concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.

Caption: Experimental workflow for DPP-4 inhibition assay.

Pharmacokinetic Study in Preclinical Species

The following is a general protocol for assessing the pharmacokinetic properties of Omarigliptin in species such as rats or dogs.

Objective: To determine the pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) of Omarigliptin.

Procedure:

-

Dosing:

-

Intravenous (IV): Administer a single IV dose of Omarigliptin to a cohort of animals.

-

Oral (PO): Administer a single oral gavage dose of Omarigliptin to a separate cohort of animals.

-

-

Blood Sampling: Collect serial blood samples at predetermined time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 6, 8, 24, 48, 72 h).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis:

-

Quantify the concentration of Omarigliptin in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Calculate the pharmacokinetic parameters using non-compartmental analysis of the plasma concentration-time data.

-

Bioanalytical Method for Omarigliptin Quantification in Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of Omarigliptin in plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Protein precipitation of plasma samples with a solvent like acetonitrile.

-

Alternatively, liquid-liquid extraction can be used for enhanced sample cleanup.

-

-

Chromatographic Separation:

-

Inject the extracted sample onto a suitable HPLC column (e.g., C18).

-

Elute the analyte using a gradient or isocratic mobile phase.

-

-

Mass Spectrometric Detection:

-

Monitor the specific precursor-to-product ion transition for Omarigliptin in multiple reaction monitoring (MRM) mode.

-

Use a suitable internal standard for accurate quantification.

-

Caption: Workflow for LC-MS/MS quantification of Omarigliptin.

Conclusion

(2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile (Omarigliptin) is a potent, selective, and long-acting DPP-4 inhibitor with a pharmacokinetic profile suitable for once-weekly oral administration. Its mechanism of action, involving the enhancement of the incretin system, provides a well-established therapeutic approach for the management of type 2 diabetes. The experimental protocols outlined in this guide provide a framework for the in vitro and in vivo characterization of this and similar compounds.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Developmental History of K-579: A Potent DPP-4 Inhibitor

Abstract

K-579, chemically identified as (S)-1-[4-methyl-1-(2-pyrimidinyl)-4-piperidylamino]acetyl-2-pyrrolidinecarbonitrile, is a potent, slow-binding inhibitor of dipeptidyl peptidase IV (DPP-4). Developed by Kyowa Hakko Kogyo Co., Ltd., K-579 emerged from research efforts to identify long-acting hypoglycemic agents for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of K-579, detailing its mechanism of action, inhibitory activity, and the experimental protocols utilized in its evaluation.

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase IV (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gastrointestinal tract in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion, suppressed glucagon release, and consequently, improved glycemic control. This mechanism of action has established DPP-4 inhibitors as a significant class of oral antidiabetic drugs.

The Discovery of K-579

K-579 was developed by Kyowa Hakko Kogyo Co., Ltd. in the early 2000s as part of a dedicated research program to discover novel, long-acting DPP-4 inhibitors. The primary publication by Takasaki et al. in 2004 introduced K-579 as a promising therapeutic agent with a distinct pharmacological profile compared to other existing DPP-4 inhibitors at the time, such as NVP-DPP728.[1] The key innovation in the development of K-579 was its slow-binding kinetics, which was hypothesized to contribute to a longer duration of action in vivo.

Chemical Synthesis

Mechanism of Action and Signaling Pathway

K-579 exerts its therapeutic effect by inhibiting the enzymatic activity of DPP-4. This inhibition prevents the degradation of incretin hormones, leading to a cascade of downstream effects that improve glucose control.

References

The Rising Therapeutic Potential of 2-Pyrrolidinecarbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-pyrrolidinecarbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a primary focus on their role as antidiabetic agents. It also explores their burgeoning potential in antimicrobial and anticancer applications. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows to aid in future research and drug development endeavors.

Antidiabetic Activity: Targeting Key Enzymes in Glucose Homeostasis

The most extensively studied biological activity of 2-pyrrolidinecarbonitrile derivatives is their potent inhibitory effect on key enzymes involved in glucose metabolism, making them promising candidates for the treatment of type 2 diabetes mellitus.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A significant number of 2-pyrrolidinecarbonitrile derivatives have been synthesized and evaluated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these derivatives prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

Table 1: DPP-4 Inhibitory Activity of Selected 2-Pyrrolidinecarbonitrile Derivatives

| Compound | Modification | IC50 (µM) | Reference |

| 17a | 4-fluoropyrrolidine-2-carbonitrile derivative | 0.017 | [1] |

| 6b | para-methyl substituent | 22.87 - 42.12 (µg/mL) | [2] |

| 6c | para-chloro substituent | 22.87 - 42.12 (µg/mL) | [2] |

α-Amylase and α-Glucosidase Inhibition

In addition to DPP-4 inhibition, several 2-pyrrolidinecarbonitrile derivatives have demonstrated inhibitory activity against α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. Inhibition of these enzymes delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia.

Table 2: α-Amylase and α-Glucosidase Inhibitory Activity of Selected 2-Pyrrolidinecarbonitrile Derivatives

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference |

| Series of pyrrolidine-2-carbonitrile derivatives | 9.36 - 21.54 | 13.32 - 46.14 | [2] |

Antimicrobial and Anticancer Potential

While the primary focus of research has been on antidiabetic applications, emerging evidence suggests that the broader class of pyrrolidine derivatives, including those with a carbonitrile moiety, may possess antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies on pyrrolidine and pyrrolidinedione derivatives have reported promising activity against various bacterial and fungal strains. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 3: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound Class | Organism | MIC (µM or µg/mL) | Reference |

| 2,5-Pyrrolidinedione derivatives | Enterococcus faecalis | 0.25 - 0.5 µM | [3] |

| 2,5-Pyrrolidinedione derivatives | Candida albicans | 0.125 - 0.5 µM | [3] |

| 2,3-Pyrrolidinedione derivative | Streptococcus mutans | Activity comparable to chlorhexidine | [4] |

| 2,3-Pyrrolidinedione derivative | Candida albicans | Activity comparable to chlorhexidine | [4] |

Anticancer Activity

The pyrrolidine scaffold is present in numerous anticancer agents, and recent studies have explored the cytotoxic effects of novel pyrrolidine derivatives against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and the inhibition of cell migration.

Table 4: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2,5-Pyrrolidinedione derivatives | MCF-7 (Breast Cancer) | 1.496 and 1.831 (for compounds 5i and 5l) | [3] |

| Benzoxazole clubbed 2-pyrrolidinones | SNB-75 (CNS Cancer) | Growth inhibition of 35.49% and 31.88% | [5] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro enzyme inhibition assays discussed in this guide.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against DPP-4.

Principle: This is a fluorometric assay that measures the cleavage of a non-fluorescent substrate, H-Gly-Pro-AMC, by DPP-4 to release the fluorescent product, 7-Amino-4-methylcoumarin (AMC). The increase in fluorescence intensity is proportional to the DPP-4 activity.

Materials:

-

DPP-4 enzyme (human recombinant)

-

DPP-4 substrate: H-Gly-Pro-AMC

-

DPP-4 assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

DPP-4 inhibitor (e.g., Sitagliptin) for positive control

-

Test compounds

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compounds and the positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the following to the respective wells:

-

Blank: Assay buffer only.

-

Negative Control (100% activity): Assay buffer and DPP-4 enzyme.

-

Positive Control: Assay buffer, DPP-4 enzyme, and positive control inhibitor.

-

Test Compound: Assay buffer, DPP-4 enzyme, and test compound at various concentrations.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

-

Reaction Initiation: Add the DPP-4 substrate to all wells to initiate the reaction.

-

Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes in kinetic mode.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Negative Control)] x 100 The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

α-Amylase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against α-amylase.

Principle: This colorimetric assay measures the amount of starch hydrolyzed by α-amylase. The unhydrolyzed starch forms a blue-colored complex with iodine, and the intensity of the color is inversely proportional to the enzyme activity.

Materials:

-

α-Amylase solution (e.g., from porcine pancreas)

-

Starch solution (1% w/v)

-

Phosphate buffer (e.g., 20 mM sodium phosphate with 6.7 mM sodium chloride, pH 6.9)

-

Iodine-potassium iodide (IKI) solution

-

Test compounds

-

Acarbose (positive control)

-

96-well microplate

-

Spectrophotometric microplate reader (580 nm)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compounds and acarbose in a suitable solvent. Prepare working solutions by diluting in the phosphate buffer.

-

Assay Setup: In a 96-well microplate, add the following to the respective wells:

-

Blank: Buffer only.

-

Negative Control: Buffer and α-amylase solution.

-

Positive Control: Buffer, α-amylase solution, and acarbose.

-

Test Compound: Buffer, α-amylase solution, and test compound at various concentrations.

-

-

Pre-incubation: Incubate the plate at 37°C for 20 minutes.

-

Reaction Initiation: Add the starch solution to all wells and incubate for a further 15-30 minutes at 37°C.

-

Reaction Termination and Color Development: Stop the reaction by adding a strong acid (e.g., 1M HCl). Then, add the IKI solution to all wells.

-

Measurement: Measure the absorbance at 580 nm.

-

Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = [(Absorbance of Negative Control - Absorbance of Test Compound) / Absorbance of Negative Control] x 100 The IC50 value is determined as described for the DPP-4 assay.

α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against α-glucosidase.

Principle: This colorimetric assay is based on the cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to produce p-nitrophenol, a yellow-colored product. The absorbance of p-nitrophenol is directly proportional to the enzyme activity.

Materials:

-

α-Glucosidase solution (e.g., from Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction

-

Test compounds

-

Acarbose (positive control)

-

96-well microplate

-

Spectrophotometric microplate reader (405 nm)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compounds and acarbose. Prepare working solutions in the phosphate buffer.

-

Assay Setup: In a 96-well microplate, add the following to the respective wells:

-

Blank: Buffer only.

-

Negative Control: Buffer and α-glucosidase solution.

-

Positive Control: Buffer, α-glucosidase solution, and acarbose.

-

Test Compound: Buffer, α-glucosidase solution, and test compound at various concentrations.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the pNPG solution to all wells and incubate for a further 20-30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding the sodium carbonate solution to all wells.

-

Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Negative Control - Absorbance of Test Compound) / Absorbance of Negative Control] x 100 The IC50 value is determined as described previously.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway for DPP-4 inhibition and a typical experimental workflow for enzyme inhibition screening.

Caption: DPP-4 Inhibition Signaling Pathway.

Caption: Experimental Workflow for Enzyme Inhibition Assays.

Conclusion and Future Directions

2-Pyrrolidinecarbonitrile derivatives have demonstrated significant therapeutic potential, particularly as antidiabetic agents through the inhibition of DPP-4, α-amylase, and α-glucosidase. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future research should focus on expanding the structure-activity relationship studies to optimize the potency and selectivity of these compounds. Furthermore, a more in-depth exploration of their antimicrobial and anticancer activities is warranted, which could unveil new therapeutic applications for this versatile chemical scaffold. The development of in vivo models will be crucial to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these derivatives, ultimately paving the way for their clinical translation.

References

- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase [mdpi.com]

In Silico Modeling of K-579 Binding to Dipeptidyl Peptidase-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4) is a well-validated therapeutic target for the management of type 2 diabetes mellitus. Inhibition of DPP-4 enhances the activity of incretin hormones, leading to improved glycemic control. K-579 is a potent and selective inhibitor of DPP-4. This technical guide provides a comprehensive overview of the in silico modeling of K-579 binding to the active site of DPP-4. It is intended to serve as a practical resource for researchers and drug development professionals engaged in the design and analysis of novel DPP-4 inhibitors. This document outlines detailed experimental protocols for assessing inhibitor potency, a step-by-step workflow for molecular docking simulations, and a summary of the key molecular interactions underpinning the binding of K-579 to its target.

Introduction to Dipeptidyl Peptidase-4 (DPP-4) and K-579

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that is ubiquitously expressed in numerous tissues. A key physiological role of DPP-4 is the inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving and inactivating GLP-1 and GIP, DPP-4 plays a crucial role in glucose homeostasis.

Inhibition of DPP-4 is an established therapeutic strategy for the treatment of type 2 diabetes. By preventing the degradation of incretins, DPP-4 inhibitors prolong their biological activity, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action carries a low risk of hypoglycemia.

K-579, with the chemical name (S)-1-[4-methyl-1-(2-pyrimidinyl)-4-piperidylamino]acetyl-2-pyrrolidinecarbonitrile, is a potent and slow-binding inhibitor of DPP-4[1][2]. Its inhibitory activity against human DPP-4 has been quantified, making it a valuable compound for studying the molecular interactions within the DPP-4 active site.

Quantitative Data on K-579 Inhibition of DPP-4

The inhibitory potency of K-579 against human dipeptidyl peptidase-4 has been determined experimentally. This quantitative data is essential for validating the results of in silico modeling studies.

| Compound | Target Enzyme | Inhibitory Potency (IC50) |

| K-579 | Human Dipeptidyl Peptidase-4 (DPP-4) | 5 nM[3] |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To experimentally validate the inhibitory potential of compounds like K-579, a robust in vitro DPP-4 inhibition assay is required. The following protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-p-nitroanilide (G-p-NA) or a fluorogenic substrate like Gly-Pro-aminomethylcoumarin (AMC)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Test compound (e.g., K-579) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well microplate

-

Microplate reader capable of measuring absorbance or fluorescence

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., 10 mM in DMSO).

-

Create a series of dilutions of the test compound in the assay buffer to achieve a range of final assay concentrations.

-

Dilute the human recombinant DPP-4 enzyme in the assay buffer to the desired working concentration.

-

Prepare the substrate solution in the assay buffer at the appropriate concentration.

-

-

Assay Protocol:

-

In a 96-well microplate, add a small volume (e.g., 10 µL) of the diluted test compound or positive control to the respective wells. For the 100% activity control and blank wells, add the same volume of the solvent used to dissolve the inhibitor.

-

Add the diluted DPP-4 enzyme solution (e.g., 30 µL) to all wells except for the blank wells. Add assay buffer to the blank wells instead.

-

Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution (e.g., 50 µL) to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction, if necessary, by adding a stop solution (e.g., for colorimetric assays).

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Signal with Inhibitor / Signal without Inhibitor)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

-

In Silico Modeling: Molecular Docking of K-579 to DPP-4

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This section outlines a step-by-step workflow for docking K-579 into the active site of human DPP-4 using AutoDock Vina.

In Silico Experimental Workflow

The following diagram illustrates the general workflow for the molecular docking of K-579 to DPP-4.

Molecular Docking Workflow for K-579 and DPP-4.

Detailed Methodologies

Step 1: Protein Preparation

-

Obtain the Protein Structure: Download the crystal structure of human DPP-4 from the Protein Data Bank (PDB). Several suitable structures are available, for example, PDB ID: 1NU6 or 3W2T. For this guide, we will use PDB ID: 3W2T, which is a co-crystal structure of DPP-4 with another inhibitor, vildagliptin.

-

Pre-process the Structure:

-

Load the PDB file into a molecular visualization and preparation tool such as UCSF Chimera or AutoDock Tools (ADT).

-

Remove any existing ligands, water molecules, and co-factors from the structure to create a clean apo-protein.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

-

Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

-

Step 2: Ligand Preparation

-

Obtain the Ligand Structure: The chemical structure of K-579 can be obtained from its SMILES string: N3(--INVALID-LINK--C#N)C(=O)CNC1(CCN(CC1)c2ncccn2)C.

-

Generate a 3D Structure: Use a chemical drawing tool like ChemDraw or a computational chemistry package to convert the SMILES string into a 3D structure.

-

Energy Minimization: Perform energy minimization on the 3D structure of K-579 to obtain a low-energy conformation. This can be done using software like Avogadro or the MMFF94 force field.

-

Prepare for Docking:

-

Load the energy-minimized ligand structure into AutoDock Tools (ADT).

-

Define the rotatable bonds in the ligand.

-

Save the prepared ligand in the PDBQT format.

-

Step 3: Define the Binding Site (Grid Box Generation)

-

Identify the Active Site: The active site of DPP-4 is well-characterized and typically includes key residues such as Ser630, Tyr662, and Arg125. By aligning the prepared DPP-4 structure with a co-crystalized structure (like 3W2T with vildagliptin), the binding pocket can be accurately identified.

-

Define the Grid Box: In AutoDock Tools, define a grid box that encompasses the entire active site. The size and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

Step 4: Perform Molecular Docking with AutoDock Vina

-

Create a Configuration File: Create a text file (e.g., config.txt) that specifies the input files and docking parameters.

-

Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.

Step 5: Analyze the Docking Results

-

Examine Binding Affinities: The output log file (docking_log.txt) will contain the binding affinities (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger predicted binding affinity.

-

Visualize Binding Poses: Load the output PDBQT file (docking_results.pdbqt) and the prepared protein structure into a molecular visualization tool.

-

Identify Key Interactions: Analyze the interactions between K-579 and the active site residues of DPP-4. Look for hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

DPP-4 Signaling Pathway and Mechanism of Action of K-579

The inhibition of DPP-4 by K-579 has a direct impact on the incretin signaling pathway, which is crucial for glucose regulation. The following diagram illustrates this pathway.

References

An In-Depth Technical Guide to the Chemical and Physical Properties of CAS 440100-64-1 (PF-04447943)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and key experimental data for the compound with CAS number 440100-64-1, also known as PF-04447943. This small molecule is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), a key enzyme in the regulation of cyclic guanosine monophosphate (cGMP) signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering organized data, insights into its biological functions, and methodologies for relevant experimental procedures.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of CAS 440100-64-1 are summarized in the tables below, providing a clear reference for laboratory use and computational modeling.

Table 1: Chemical Identity

| Property | Value |

| CAS Number | 440100-64-1 |

| Alternate Names | PF-04447943, K 579 |

| IUPAC Name | (2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile |

| Molecular Formula | C₁₇H₂₄N₆O |

| Molecular Weight | 328.41 g/mol |

| SMILES | CC1(CCN(CC1)c2ncccn2)NCC(=O)N3C--INVALID-LINK--CC3 |

| InChI Key | JERPHRNGJBSFAP-AWEZNQCLSA-N |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Appearance | Off-white to light brown solid | [1] |

| Solubility | DMSO: <32.84 mg/mL1 M HCl: <16.42 mg/mL | [2][3] |

| Storage Conditions | Desiccate at 4°C | [2] |

| Purity | ≥97% (HPLC) | [1] |

Mechanism of Action and Signaling Pathways

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[4] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE9A, PF-04447943 prevents the degradation of cGMP, leading to its accumulation within the cell. This elevation of intracellular cGMP levels modulates the activity of downstream effectors, such as cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases.

The primary signaling pathway influenced by PF-04447943 is the cGMP pathway. This pathway is integral to numerous physiological processes, including synaptic plasticity, inflammation, and vascular tone.

References

- 1. researchgate.net [researchgate.net]

- 2. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. socmucimm.org [socmucimm.org]

- 4. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) of K-579

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data, experimental protocols, and biological role of K-579, which has been identified as Ferrous Gluconate, a widely used iron supplement with the European food additive number E579.

Introduction

K-579 is the European food additive designation for Ferrous Gluconate (Iron (II) di-D-gluconate dihydrate). It is an iron supplement used to treat and prevent iron deficiency anemia.[1][2] Unlike novel organic drug molecules, K-579 is an organometallic salt. Its characterization focuses on purity, iron content, and the structure of the gluconate ligand. This guide compiles the available spectroscopic data and relevant biological pathways.

Chemical and Physical Properties

The fundamental properties of Ferrous Gluconate are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₂₂FeO₁₄ · 2H₂O |

| Molecular Weight | 482.17 g/mol |

| CAS Number | 299-29-6 (anhydrous), 6047-12-7 (dihydrate)[3] |

| Appearance | Fine yellowish-gray or pale greenish-yellow powder or granules.[4][5] |

| Odor | Slight odor resembling burnt sugar.[4] |

| Solubility | Soluble with slight heating in water; practically insoluble in ethanol.[4][5] |

| Elemental Iron Content | Approximately 12% by weight.[6] |

Spectroscopic Data

The spectroscopic analysis of Ferrous Gluconate is primarily focused on confirming the structure of the gluconate ligand and the presence of hydration, as well as identifying the oxidation state of the iron.

The FT-IR spectrum of Ferrous Gluconate is characterized by the vibrations of the hydroxyl and carboxylate groups of the gluconate ligand and the water of hydration.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3397 (broad) | ν(OH) of hydroxyl groups and water of hydration | [7][8] |

| 1634 (asymmetric) | ν(C=O) of carboxylate anion | [7] |

| 1401 (symmetric) | ν(C=O) of carboxylate anion | [7] |

| 1095 | ν(C-O) of secondary alcohol | [7] |

| 1038 | ν(C-O) of primary alcohol | [7] |

| 650 | γ(OH) deformation | [7] |

¹H NMR spectroscopy is used to characterize the proton environment of the gluconate ligand. The paramagnetic nature of the Fe(II) ion can lead to broadening of the signals compared to a diamagnetic salt like sodium gluconate.

| Chemical Shift (δ) ppm | Assignment | Reference |

| 3.4 - 4.2 | CH and CH₂ protons of the gluconate backbone | [9][10] |

Note: Specific peak assignments for the gluconate protons in Ferrous Gluconate can be complex due to signal broadening.

While not a primary method for the routine characterization of this salt, mass spectrometry, particularly coupled with liquid chromatography (LC-MS/MS), is used for quantification in various matrices.[8]

Experimental Protocols

The quality control of Ferrous Gluconate involves a combination of titration, spectroscopic, and chromatographic methods to ensure purity and identity.

This protocol determines the content of ferrous iron.

-

Sample Preparation: Dissolve an accurately weighed amount of the sample (approx. 1.5 g of the dried substance) in a mixture of 75 ml of water and 15 ml of dilute sulfuric acid in a 300-ml Erlenmeyer flask.[11]

-

Reduction of Ferric Iron: Add 250 mg of zinc dust to reduce any Fe³⁺ to Fe²⁺. Close the flask with a Bunsen valve and let it stand for 20 minutes.[11]

-

Filtration: Filter the mixture through a Gooch crucible containing a glass fiber filter coated with zinc dust. Wash the crucible with 10 ml of dilute sulfuric acid followed by 10 ml of water.[11]

-

Titration: Add orthophenanthroline indicator to the filtrate and immediately titrate with 0.1 N ceric sulfate until the endpoint is reached.[11]

-

Calculation: Perform a blank determination and calculate the percentage of Ferrous Gluconate. Each ml of 0.1 N ceric sulfate is equivalent to 44.61 mg of C₁₂H₂₂FeO₁₄.[11]

This test confirms the presence of the gluconate anion.

-

Hydrolyze the sample with sulfuric acid to generate glucose.[12]

-

Heat the resulting solution with an alkaline copper tartrate test solution.[12]

-

The formation of a red cuprous oxide precipitate confirms the presence of gluconate.[12]

HPLC methods are employed to detect and quantify organic impurities such as gluconolactone.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[13]

-

Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and acetonitrile.[14]

Caption: General experimental workflow for the analysis of Ferrous Gluconate.

Biological Role and Mechanism of Action

As an iron supplement, the primary role of Ferrous Gluconate is to provide bioavailable iron for absorption and subsequent incorporation into essential iron-containing proteins like hemoglobin.

Dietary non-heme iron, which is predominantly in the ferric (Fe³⁺) state, must be reduced to the ferrous (Fe²⁺) state for absorption in the duodenum.[15] Ferrous Gluconate provides iron directly in the more soluble and absorbable Fe²⁺ form.[6]

The absorption and metabolism of iron is a tightly regulated process:

-

Reduction: In the intestinal lumen, any ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (Dcytb), a reductase enzyme on the brush border of enterocytes.[15]

-

Uptake: Divalent metal transporter 1 (DMT1) transports the ferrous iron across the apical membrane into the enterocyte.[15][16]

-

Intracellular Fate: Inside the enterocyte, iron can be stored as ferritin or transported to the basolateral membrane.[15][16]

-

Efflux: The protein ferroportin, located on the basolateral membrane, exports iron from the enterocyte into the bloodstream.[16][17]

-

Transport: In the blood, iron is oxidized back to the ferric state and binds to transferrin, which transports it to various tissues, primarily the bone marrow for erythropoiesis (red blood cell production).[17][18]

-

Regulation: The peptide hormone hepcidin, produced by the liver, is the master regulator of iron homeostasis. High iron levels stimulate hepcidin release, which then binds to ferroportin, causing its internalization and degradation. This traps iron within the enterocytes and reduces iron absorption into the blood.[16][17]

Caption: Simplified signaling pathway of iron absorption and its regulation.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. youtube.com [youtube.com]

- 3. Ferrous gluconate dihydrate | C12H26FeO16 | CID 198008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Ferrous Gluconate | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Iron - Health Professional Fact Sheet [ods.od.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. fao.org [fao.org]

- 12. ruipugroup.com [ruipugroup.com]

- 13. quora.com [quora.com]

- 14. ruipugroup.com [ruipugroup.com]

- 15. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hemonc.mhmedical.com [hemonc.mhmedical.com]

- 18. A Short Review of Iron Metabolism and Pathophysiology of Iron Disorders [mdpi.com]

Beyond DPP-4: Exploring Novel Therapeutic Avenues for 2-Pyrrolidinecarbonitrile Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 2-pyrrolidinecarbonitrile scaffold is a well-established pharmacophore, most recognized for its potent and selective inhibition of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. However, emerging research indicates that the therapeutic potential of this versatile chemical entity extends beyond DPP-4, with demonstrated activity against other related prolyl peptidases. This guide provides a comprehensive overview of the alternative therapeutic targets of 2-pyrrolidinecarbonitrile compounds, focusing on Prolyl Endopeptidase (PEP), Dipeptidyl Peptidase-8 (DPP-8), and Dipeptidyl Peptidase-9 (DPP-9). We will delve into the quantitative data of their inhibitory activities, detailed experimental protocols for assessing their efficacy, and the intricate signaling pathways they modulate.

Alternative Therapeutic Targets and Quantitative Inhibition Data

Recent studies have revealed that certain 2-pyrrolidinecarbonitrile derivatives exhibit significant inhibitory effects on PEP, DPP-8, and DPP-9. These enzymes share structural similarities with DPP-4, particularly in their active sites, which explains the observed cross-reactivity. The following tables summarize the available quantitative data on the inhibition of these alternative targets by various 2-pyrrolidinecarbonitrile compounds.

Table 1: Inhibitory Activity of 2-Pyrrolidinecarbonitrile Compounds against Prolyl Endopeptidase (PEP)

| Compound | Structure | IC50 (nM) |

| CbzMetPrdN | Benzyloxycarbonyl-Methionyl-2(S)-cyanopyrrolidine | ~2 |

| CbzGlnPrdN | Benzyloxycarbonyl-Glutaminyl-2(S)-cyanopyrrolidine | ~2 |

| BocTrpPrdN | tert-Butoxycarbonyl-Tryptophyl-2(S)-cyanopyrrolidine | Not specified, but in low nanomolar range |

| BocGlyPrdN | tert-Butoxycarbonyl-Glycyl-2(S)-cyanopyrrolidine | Not specified, but in low nanomolar range |

| CbzAlaPrdN | Benzyloxycarbonyl-Alanyl-2(S)-cyanopyrrolidine | Not specified, but in low nanomolar range |

Data sourced from a study on novel cyanopyrrolidine-based prolyl oligopeptidase inhibitors.[1]

Table 2: Inhibitory Activity of 2-Pyrrolidinecarbonitrile Derivatives against DPP-8 and DPP-9

| Compound Class/Derivative | Target(s) | Potency/Selectivity |

| alpha-aminoacyl ((2S, 4S)-4-azido-2-cyanopyrrolidines) | DPP-8, DPP-9 | Nanomolar inhibitors with modest selectivity over DPP-4 and DPP-II.[2] |

| Vildagliptin-derived isoindoline compound (Compound 42) | DPP-9 | IC50 of 3 nM for DPP-9 and 600 nM for DPP-8, demonstrating high selectivity for DPP-9.[3] |

| Val-boroPro (Talabostat) | DPP-8, DPP-9 | Potent inhibitor with IC50 values ranging from 6 to 206 nM in various AML cell lines.[4] |

Experimental Protocols

Accurate assessment of the inhibitory activity of 2-pyrrolidinecarbonitrile compounds against these alternative targets is crucial for drug development. Below are detailed methodologies for key in vitro enzyme inhibition assays.

Prolyl Endopeptidase (PEP) Inhibition Assay

This protocol is based on a colorimetric assay using a chromogenic substrate.

Materials:

-

Purified Prolyl Endopeptidase (PEP)

-

N-Benzyloxycarbonyl-Glycyl-Proline p-nitroanilide (Z-Gly-Pro-pNA) as substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM dithiothreitol

-

2-Pyrrolidinecarbonitrile test compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of the solvent.

-

Add 80 µL of the assay buffer to each well.

-

Add 10 µL of the purified PEP solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 100 µL of the Z-Gly-Pro-pNA substrate solution.

-

Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time (kinetic read).

-

The rate of the reaction is determined from the linear portion of the absorbance curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Fluorometric DPP-8 and DPP-9 Inhibition Assay

This protocol utilizes a fluorogenic substrate to measure enzyme activity.[5]

Materials:

-

Human recombinant DPP-8 or DPP-9 enzyme

-

Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC) as a fluorogenic substrate

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 0.1% BSA[5]

-

2-Pyrrolidinecarbonitrile test compounds

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[5]

Procedure:

-

Prepare serial dilutions of the 2-pyrrolidinecarbonitrile test compounds in the assay buffer.

-

In a 96-well black microplate, add 10 µL of the test compound dilutions. For control wells (100% activity), add 10 µL of assay buffer. For blank wells (no enzyme), add 20 µL of assay buffer.

-

Add 10 µL of the diluted human recombinant DPP-8 or DPP-9 enzyme solution to the test and control wells. The final enzyme concentration is typically around 10 ng/well.[5]

-

Add 30 µL of assay buffer to all wells.[5]

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells. The final substrate concentration is typically 5 µM per well.[5]

-

Incubate the plate at 37°C for 30 minutes in a kinetic run.[5]

-

Measure the fluorescence intensity at the specified excitation and emission wavelengths.

-

Subtract the background fluorescence (from blank wells) from all readings.

-

Calculate the percent inhibition for each compound concentration relative to the control wells.

-

Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Therapeutic Implications

The inhibition of PEP, DPP-8, and DPP-9 by 2-pyrrolidinecarbonitrile compounds can modulate distinct signaling pathways, opening up new therapeutic possibilities beyond glycemic control.

Prolyl Endopeptidase (PEP) and Neuropeptide Regulation

PEP plays a crucial role in the maturation and degradation of various neuropeptides and peptide hormones, including substance P, vasopressin, and bradykinin.[6][7] By inhibiting PEP, 2-pyrrolidinecarbonitrile compounds can prevent the breakdown of these signaling molecules, thereby prolonging their effects. This modulation of neuropeptide signaling has potential applications in the treatment of neurological and psychiatric disorders, as well as in blood pressure regulation.

DPP-8/9, Syk, and PI3K/Akt Signaling

DPP-8 and DPP-9 are intracellular enzymes implicated in various cellular processes, including immune regulation, cell survival, and proliferation. The inhibition of DPP-8 and DPP-9 has been shown to impact the Spleen Tyrosine Kinase (Syk) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.

Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling cascades of various immune receptors.[1][8] Upon receptor activation and the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), Syk is recruited and activated, leading to the downstream activation of effectors such as Phospholipase C gamma (PLCγ) and PI3K.[1][8]

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival.[9][10][11][12][13] The activation of Receptor Tyrosine Kinases (RTKs) by growth factors leads to the activation of PI3K, which then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to form Phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9][10][11][12][13] PIP3 acts as a second messenger, recruiting and activating Akt, which in turn phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation. The inhibition of DPP-8/9 may influence this pathway, suggesting potential applications in oncology and inflammatory diseases.

Conclusion

The therapeutic landscape for 2-pyrrolidinecarbonitrile compounds is expanding beyond their established role as DPP-4 inhibitors. Their ability to potently inhibit other prolyl peptidases, namely PEP, DPP-8, and DPP-9, presents exciting new opportunities for the development of novel therapeutics for a range of conditions, including neurological disorders, inflammatory diseases, and cancer. Further research into the structure-activity relationships and selectivity profiles of these compounds will be crucial in realizing their full therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals venturing into this promising area of medicinal chemistry.

References

- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

- 7. Prolyl Endopeptidase - Proteopedia, life in 3D [proteopedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)-, a potent dipeptidyl peptidase IV (DPP-IV) inhibitor also known as K-579. The synthesis involves a convergent approach, beginning with the preparation of two key intermediates: (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 4-methyl-1-(2-pyrimidinyl)piperidin-4-amine. This document outlines the synthetic route, including reaction conditions, purification methods, and characterization of the intermediates and the final product. All quantitative data is summarized in tables for clarity, and key pathways are visualized using diagrams.

Introduction

2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)-, is a small molecule inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the degradation of incretin hormones. By inhibiting DPP-IV, this compound increases the levels of active glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. This mechanism of action makes it a valuable candidate for the treatment of type 2 diabetes. The synthesis of this complex molecule requires a strategic approach, which is detailed in the following sections.

Synthetic Pathway Overview

The synthesis of the target compound is achieved through a multi-step process, which can be broadly divided into three main stages:

-

Stage 1: Synthesis of Intermediate 1: (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This stage involves the conversion of L-proline to the key chloroacetylated pyrrolidine intermediate.

-

Stage 2: Synthesis of Intermediate 2: 4-methyl-1-(2-pyrimidinyl)piperidin-4-amine. This stage involves the protection of 4-amino-4-methylpiperidine, followed by N-arylation with 2-chloropyrimidine and subsequent deprotection.

-

Stage 3: Final Coupling Reaction. This final stage involves the coupling of the two key intermediates to yield the desired final product, 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)-.

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols

Stage 1: Synthesis of (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This synthesis is adapted from the procedure described by Singh et al.[1][2][3][4]

3.1.1. Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

-

To a suspension of L-proline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add chloroacetyl chloride (1.5 eq) at room temperature.

-

Reflux the reaction mixture for approximately 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3.1.2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

-

Dissolve the crude (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 10-15 °C and add a solution of dicyclohexylcarbodiimide (DCC) (1.0 eq) in DCM.

-

Stir the mixture at room temperature for 1 hour.

-

Add ammonium bicarbonate (10 eq) and continue stirring for another hour.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea.

-

Wash the residue with DCM and concentrate the filtrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography.

3.1.3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile